molecular formula C4H7N3S B15134184 Methanediamine,N,N'-bis(1,3,4-thiadiazol-2-yl)-(9CI)

Methanediamine,N,N'-bis(1,3,4-thiadiazol-2-yl)-(9CI)

Katalognummer: B15134184
Molekulargewicht: 129.19 g/mol
InChI-Schlüssel: VICBGAJOJJVDOM-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanediamine, N,N’-bis(1,3,4-thiadiazol-2-yl)-(9CI) is a chemical compound with the molecular formula C5H6N6S2. It is known for its unique structure, which includes two 1,3,4-thiadiazole rings connected by a methanediamine bridge.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanediamine, N,N’-bis(1,3,4-thiadiazol-2-yl)-(9CI) typically involves the reaction of 1,3,4-thiadiazole-2-amine with formaldehyde under controlled conditions. The reaction proceeds through the formation of a methylene bridge, linking the two thiadiazole rings. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methanediamine, N,N’-bis(1,3,4-thiadiazol-2-yl)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Methanediamine, N,N’-bis(1,3,4-thiadiazol-2-yl)-(9CI) has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Methanediamine, N,N’-bis(1,3,4-thiadiazol-2-yl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-Methylene bis-(2-amino-1,3,4-thiadiazole)
  • N,N-Di(1,3,4-thiadiazol-2-yl)methanediamine
  • Thiodaqual

Uniqueness

Methanediamine, N,N’-bis(1,3,4-thiadiazol-2-yl)-(9CI) stands out due to its specific methanediamine bridge connecting two thiadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C4H7N3S

Molekulargewicht

129.19 g/mol

IUPAC-Name

(1R)-1-methylidene-1,3-thiazole-2,4-diamine

InChI

InChI=1S/C4H7N3S/c1-8-2-3(5)7-4(8)6/h2H,1,5H2,(H2,6,7)/t8-/m1/s1

InChI-Schlüssel

VICBGAJOJJVDOM-MRVPVSSYSA-N

Isomerische SMILES

C=[S@@]1C=C(N=C1N)N

Kanonische SMILES

C=S1C=C(N=C1N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.